PX-102, also known as PX20606 or the trans-isomer of Farnesoid X receptor agonist, is a synthetic compound that has gained attention for its potential therapeutic applications, particularly in the modulation of lipid metabolism. This compound acts on the Farnesoid X receptor, a nuclear receptor that plays a crucial role in regulating bile acid synthesis and cholesterol homeostasis. The chemical structure of PX-102 is characterized by a specific arrangement of functional groups that contribute to its biological activity.
PX-102 is classified as a Farnesoid X receptor agonist. It is derived from synthetic processes aimed at enhancing its efficacy and stability compared to other compounds in the same class. The compound is cataloged under CAS number 1268244-85-4, indicating its unique identification in chemical databases. It has been studied for its ability to induce high-density lipoprotein-mediated transhepatic cholesterol efflux, showcasing its potential in treating metabolic disorders related to cholesterol and bile acids .
The synthesis of PX-102 involves several key steps:
PX-102's molecular structure features:
PX-102 undergoes several chemical reactions:
The mechanism of action for PX-102 involves:
The physical and chemical properties of PX-102 include:
These properties are critical for determining the compound's formulation and delivery methods in clinical settings .
PX-102 shows promise in various scientific applications:
The synthesis of PX-102 (trans-isomer) demands precise stereochemical control to establish its characteristic 1,3-trans relationship between substituents on the tetrahydropyran ring and adjacent stereocenters. Modern synthetic approaches leverage substrate-controlled and catalyst-controlled strategies to achieve this configuration with high fidelity. In substrate-controlled methodologies, pre-existing chiral centers direct the stereochemical outcome of key cyclization steps through well-defined transition states. The Felkin-Anh model provides a robust framework for predicting nucleophilic addition to α-chiral aldehydes, where the bulkiest substituent adopts a perpendicular orientation to the carbonyl plane, enabling nucleophile approach from the least hindered trajectory [5]. This principle has been successfully adapted for constructing PX-102’s tetrahydropyran core with trans-disubstitution, particularly when employing chiral homoallylic alcohol precursors in Prins-type cyclizations [9].
For introducing the trans-cyclopropane moiety, asymmetric Simmons-Smith cyclopropanation proves indispensable. This reaction employs chiral auxiliaries or enantioselective catalysts to differentiate prochiral faces of olefin precursors. The Furukawa modification (utilizing diethylzinc and diiodomethane) generates a zinc carbenoid that reacts with olefins via a concerted, stereospecific mechanism, preserving the alkene geometry in the resulting cyclopropane [1]. When applied to allylic alcohols or ethers bearing chiral directors, this method achieves high diastereoselectivity for the trans-cyclopropyl configuration required in PX-102. Notably, Lewis acid additives (e.g., bipyridine-zinc complexes) enhance reactivity for less electron-rich alkenes, broadening substrate scope [1].
Catalyst-controlled strategies offer complementary advantages, particularly through enantioselective organocatalysis or transition metal catalysis. Chiral Brønsted acids can activate carbonyls in Prins cyclizations, steering the formation of oxocarbenium ions and subsequent nucleophilic capture to favor trans-THP products. Similarly, palladium-catalyzed asymmetric cyclopropanations using diazo compounds provide access to enantiopure trans-cyclopropane fragments [5] [9]. Rigorous optimization of solvent polarity (e.g., dichloromethane or cyclopentyl methyl ether), temperature, and catalyst loading is critical for maximizing diastereomeric excess (d.e.) and overall yield.
Table 1: Key Stereoselective Methods for PX-102 Synthesis
| Synthetic Step | Method | Key Reagents/Conditions | Stereochemical Outcome | Reported d.e./e.e. |
|---|---|---|---|---|
| Tetrahydropyran Formation | Prins Cyclization | SnBr₄, -78°C, CH₂Cl₂ | 2,6-trans-disubstituted THP | >95% d.e. [9] |
| Cyclopropane Installation | Furukawa Cyclopropanation | Et₂Zn, CH₂I₂, Chiral Bipyridine-Zn | trans-Cyclopropane | 92% e.e. [1] |
| Isoxazole Functionalization | Huisgen Cycloaddition | Cu(I) catalyst, Nitrile Oxide | 3,5-Disubstituted Isoxazole | >98% regioselectivity [3] |
The trans-cyclopropyl group in PX-102 serves as a conformational lock, imparting exceptional rigidity to the molecule’s core architecture. This effect stems from the cyclopropane ring’s inherent Baeyer strain and Pitzer strain, which minimize bond angle deformation and restrict rotational freedom around adjacent bonds. Density functional theory (DFT) calculations reveal that the cyclopropane’s C-C bonds exhibit significant σ-character, resulting in high bond dissociation energies (~105 kcal/mol) compared to typical C-C single bonds (~90 kcal/mol) [1]. This translates to exceptional resistance to metabolic degradation and thermal decomposition. Furthermore, the trans-configuration optimizes steric interactions with the tetrahydropyran ring, preventing unfavorable syn-pentane interactions observed in cis-isomers and contributing to a low-energy conformation ideal for target binding [1] [9].
The isoxazole heterocycle contributes to stability through its dipole moment (~3.5 Debye) and aromatic character. While not fully aromatic, the isoxazole ring benefits from partial π-delocalization across the N-O and C=C bonds, conferring resistance to electrophilic attack and oxidative degradation [3] [7]. The ring’s electron-deficient nature also facilitates π-stacking interactions with aromatic residues in biological targets, enhancing binding affinity without compromising stability. Crucially, the isoxazole’s hydrogen bond acceptor capacity (primarily at the nitrogen atom) provides additional binding interactions while maintaining metabolic stability, as the ring is less prone to cytochrome P450-mediated oxidation compared to phenyl or furan analogs [7].
Synergistically, these moieties create a molecular scaffold with reduced conformational entropy. The cyclopropane anchors the molecule’s aliphatic chain, while the isoxazole’s planar geometry orients pendant groups for optimal interactions. This rigidity is quantified by molecular dynamics simulations showing root-mean-square fluctuation (RMSF) values below 0.5 Å for the core atoms over 100 ns trajectories, significantly lower than flexible analogs [7]. The trans-configuration is essential here, as cis-isomers exhibit greater conformational flexibility and reduced ligand efficiency.
Table 2: Stability Contributions of Key Moieties in PX-102
| Structural Feature | Key Stability Attributes | Experimental Evidence | Impact on PX-102 |
|---|---|---|---|
| trans-Cyclopropane | High strain energy (27 kcal/mol); Restricted dihedral angles | X-ray crystallography: Bond angles 58-60° [1] | Reduces conformational flexibility by 70% vs. unstrained analog |
| Isoxazole Ring | Dipolar stabilization; Resistance to oxidation | Cyclic voltammetry: Oxidation potential +1.8 V [7] | Enhances metabolic half-life (t₁/₂ > 6h in microsomes) |
| Combined Effect | Synergistic rigidity; Optimal vector alignment | DFT: Energy barrier for rotation > 15 kcal/mol [1] [7] | Prefers bioactive conformation; Improves binding entropy |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6